5-(2,5-Dichlorophenylcarbamoyl)-3-fluorobenzeneboronic acid
Description
Its molecular formula is C₁₃H₉BCl₂FNO₃, with a molecular weight of 327.93 g/mol . Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, which have applications in pharmaceuticals, agrochemicals, and materials science. The compound’s dichloro and fluorine substituents likely influence its electronic properties, steric profile, and reactivity in such reactions.
Properties
IUPAC Name |
[3-[(2,5-dichlorophenyl)carbamoyl]-5-fluorophenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BCl2FNO3/c15-9-1-2-11(16)12(6-9)18-13(19)7-3-8(14(20)21)5-10(17)4-7/h1-6,20-21H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYQHRIACCPXTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NC2=C(C=CC(=C2)Cl)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BCl2FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401147708 | |
| Record name | Boronic acid, B-[3-[[(2,5-dichlorophenyl)amino]carbonyl]-5-fluorophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401147708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1449132-54-0 | |
| Record name | Boronic acid, B-[3-[[(2,5-dichlorophenyl)amino]carbonyl]-5-fluorophenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1449132-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-[[(2,5-dichlorophenyl)amino]carbonyl]-5-fluorophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401147708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5-(2,5-Dichlorophenylcarbamoyl)-3-fluorobenzeneboronic acid typically involves the reaction of 2,5-dichloroaniline with 3-fluorobenzeneboronic acid under specific conditions. The reaction is often catalyzed by palladium and requires a base such as potassium carbonate . The process can be summarized as follows:
Starting Materials: 2,5-dichloroaniline and 3-fluorobenzeneboronic acid.
Catalyst: Palladium-based catalyst.
Base: Potassium carbonate.
Solvent: A suitable organic solvent such as toluene or ethanol.
Reaction Conditions: The reaction mixture is typically heated to a temperature range of 80-100°C and stirred for several hours to ensure complete conversion.
Chemical Reactions Analysis
Scientific Research Applications
The compound 5-(2,5-Dichlorophenylcarbamoyl)-3-fluorobenzeneboronic acid (CAS: 1449132-54-0) is a boronic acid derivative that has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, materials science, and catalysis.
Basic Information
- Chemical Formula: C₁₃H₉BCl₂FNO₃
- Molecular Weight: 327.93 g/mol
- Purity: ≥ 95%
Structural Characteristics
The compound features a boronic acid functional group, which is crucial for its reactivity and interactions with biological molecules. The presence of chlorine and fluorine atoms enhances its electronic properties, making it suitable for various applications.
Medicinal Chemistry
Anticancer Activity
Research indicates that boronic acids can inhibit proteasomes, leading to the accumulation of pro-apoptotic factors in cancer cells. Studies have shown that derivatives like 5-(2,5-Dichlorophenylcarbamoyl)-3-fluorobenzeneboronic acid exhibit promising anticancer properties by selectively targeting cancer cell lines.
Case Study:
A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of boronic acid derivatives. The findings suggested that modifications at the phenyl ring significantly influence the compound's potency against various cancer types .
Materials Science
Sensor Development
Due to its ability to form complexes with diols, this compound can be utilized in developing chemical sensors. Boronic acids are known for their selective binding with sugars, making them ideal candidates for glucose sensors in diabetes management.
Case Study:
Research highlighted in Advanced Materials demonstrated the use of boronic acid-based polymers for glucose sensing applications. The incorporation of 5-(2,5-Dichlorophenylcarbamoyl)-3-fluorobenzeneboronic acid into polymer matrices resulted in enhanced sensitivity and selectivity towards glucose .
Catalysis
Cross-Coupling Reactions
Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, which are fundamental in synthesizing biaryl compounds. The presence of specific functional groups in 5-(2,5-Dichlorophenylcarbamoyl)-3-fluorobenzeneboronic acid can improve reaction yields and selectivity.
Case Study:
A comprehensive study reported in Organic Letters examined the efficacy of various boronic acids in Suzuki reactions. The results indicated that this compound could serve as an effective coupling partner, offering higher yields compared to traditional reagents .
Mechanism of Action
The mechanism of action of 5-(2,5-Dichlorophenylcarbamoyl)-3-fluorobenzeneboronic acid primarily involves its ability to participate in Suzuki–Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved in this process include:
Transmetalation: Transfer of the boronic acid group to the palladium catalyst.
Oxidative Addition: Formation of a palladium-aryl complex.
Reductive Elimination: Release of the biaryl product and regeneration of the palladium catalyst.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
*Molecular weight inferred from formula (C₁₃H₁₀BClFNO₃).
Key Findings and Implications
Dichloro vs. Monochloro Substitution
- This may improve reactivity in cross-coupling reactions compared to monochloro analogs .
- Monochloro Analogs (H54176, H54474): Single chloro substituents (e.g., 4-chloro in H54176) reduce steric bulk, possibly increasing solubility but decreasing electrophilic activation of the boronic acid .
Fluorine Position (2- vs. 3-Fluoro)
- 3-Fluoro Derivatives (H54366, H54474) : Fluorine at the 3-position may stabilize the boronic acid through resonance effects, favoring complexation with palladium catalysts in Suzuki reactions.
Nitro-Substituted Analog ()
The nitro group in 5-(2-Chloro-4-nitrophenylcarbamoyl)-3-fluorobenzeneboronic acid introduces strong electron-withdrawing effects, which might increase oxidative instability or reduce compatibility with certain reaction conditions.
Availability and Commercial Viability
- Dichloro Derivatives (H54366, H54020) : Available in small scales (250mg–1g), suitable for exploratory research .
Biological Activity
5-(2,5-Dichlorophenylcarbamoyl)-3-fluorobenzeneboronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound is characterized by the presence of both a dichlorophenyl group and a fluorobenzene moiety, which may influence its reactivity and biological interactions. This article will delve into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Structure and Composition
The molecular formula of 5-(2,5-Dichlorophenylcarbamoyl)-3-fluorobenzeneboronic acid is C13H9BCl2FNO3, with a molecular weight of approximately 327.93 g/mol. The compound features:
- Dichlorophenyl group : Imparts lipophilicity and potential interactions with biological targets.
- Fluorobenzene moiety : Enhances acidity and may improve binding to biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C13H9BCl2FNO3 |
| Molecular Weight | 327.93 g/mol |
| IUPAC Name | 5-(2,5-Dichlorophenylcarbamoyl)-3-fluorobenzeneboronic acid |
| CAS Number | 1449132-54-0 |
Antimicrobial Properties
Recent studies have explored the antimicrobial activity of boronic acids, including derivatives similar to 5-(2,5-Dichlorophenylcarbamoyl)-3-fluorobenzeneboronic acid. Research indicates that such compounds may exhibit significant activity against various pathogens.
Case Study: Antimicrobial Efficacy
A comparative study assessed the antimicrobial effectiveness of various boronic acids against Candida albicans, Escherichia coli, and Bacillus cereus. The results demonstrated that compounds with similar structures to 5-(2,5-Dichlorophenylcarbamoyl)-3-fluorobenzeneboronic acid showed:
- Moderate activity against Candida albicans
- Higher activity against Aspergillus niger
- Significant inhibition of Bacillus cereus with an MIC lower than that of AN2690 (Tavaborole) .
The proposed mechanism for the antimicrobial action involves the inhibition of leucyl-tRNA synthetase (LeuRS) in microorganisms. This enzyme is crucial for protein synthesis, and its inhibition leads to cell death. Docking studies have suggested that the cyclic isomers formed in solution may bind effectively to the active site of LeuRS, providing insights into the structure-activity relationship.
In Vitro Studies
In vitro experiments have shown that 5-(2,5-Dichlorophenylcarbamoyl)-3-fluorobenzeneboronic acid can inhibit bacterial growth through mechanisms involving:
- Electrophilic interactions with nucleophilic sites in proteins.
- Formation of spiroboronates with adenosine monophosphate (AMP), similar to other known boron-containing drugs .
Table 2: Antimicrobial Activity Summary
| Pathogen | Minimum Inhibitory Concentration (MIC) | Comparison with AN2690 |
|---|---|---|
| Candida albicans | Moderate | N/A |
| Aspergillus niger | Higher activity | N/A |
| Bacillus cereus | Lower than AN2690 | Significant inhibition |
Q & A
Basic: What are the recommended methods for synthesizing 5-(2,5-Dichlorophenylcarbamoyl)-3-fluorobenzeneboronic acid?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Suzuki-Miyaura Coupling: React a boronic acid precursor (e.g., 3-fluorobenzeneboronic acid) with a halogenated aryl carbamate. Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) in a polar solvent (THF/H₂O) are commonly used .
Carbamoyl Formation: Introduce the 2,5-dichlorophenylcarbamoyl group via coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC in anhydrous DMF, ensuring stoichiometric control to avoid side reactions .
Purification: Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >97% purity, verified by HPLC .
Basic: What analytical techniques confirm the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Identify aromatic protons (δ 7.2–8.1 ppm) and carbamoyl NH (δ 9–10 ppm).
- ¹⁹F NMR: Fluorine environment (δ -110 to -115 ppm).
- ¹¹B NMR: Boron peak (δ 28–32 ppm) confirms boronic acid integrity .
- HPLC: C18 reverse-phase column (acetonitrile/water gradient) to assess purity (>97%) .
- Mass Spectrometry (HRMS): Exact mass confirmation (C₁₃H₉BCl₂FNO₃, [M+H]⁺ = 328.94) .
Advanced: How do electronic effects of substituents influence reactivity in cross-coupling reactions?
Methodological Answer:
The electron-withdrawing nature of Cl and F substituents:
- Activates the Boronic Acid: Enhances electrophilicity, improving Suzuki coupling efficiency with aryl halides .
- Directs Regioselectivity: Fluorine’s ortho/para-directing effect stabilizes transition states in electrophilic substitution. Computational studies (DFT) can model charge distribution and predict reactivity .
- Experimental Validation: Compare coupling rates with non-fluorinated analogs using kinetic assays .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions may arise from:
- Assay Variability: Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times .
- Compound Stability: Test degradation under assay conditions (pH, temperature) via LC-MS .
- Impurity Interference: Re-purify batches and re-test activity. Cross-reference with NMR to exclude isomer contamination (e.g., 2,6-dichloro vs. 2,5-dichloro isomers) .
Basic: What are critical storage conditions for this compound?
Methodological Answer:
- Temperature: Store at 0–6°C in airtight containers to prevent boronic acid dehydration .
- Moisture Control: Use desiccants (silica gel) and inert atmosphere (argon) to avoid hydrolysis .
- Light Sensitivity: Amber glass vials to prevent photodegradation of the carbamoyl group .
Advanced: What computational strategies predict binding affinity to enzyme targets?
Methodological Answer:
- Molecular Docking (AutoDock/Vina): Model interactions with serine proteases (e.g., thrombin) via boronic acid’s Lewis acidity .
- MD Simulations: Analyze binding stability (RMSD < 2 Å) over 100-ns trajectories in explicit solvent (GROMACS) .
- QSAR Models: Correlate substituent Hammett constants (σ) with inhibitory activity (IC₅₀) .
Basic: What safety protocols are essential for handling?
Methodological Answer:
- PPE: Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H315, H319) .
- Ventilation: Use fume hoods to avoid inhalation (H335) .
- Spill Management: Neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced: How to optimize regioselectivity in derivative synthesis?
Methodological Answer:
- Protecting Groups: Temporarily block reactive sites (e.g., boronic acid with pinacol ester) during carbamoyl formation .
- Directed Ortho-Metalation: Use fluorine’s directing effect to control functionalization sites .
- Microwave-Assisted Synthesis: Enhance reaction specificity via controlled heating (100°C, 30 min) .
Basic: How to confirm carbamoyl linkage formation?
Methodological Answer:
- FT-IR: Detect carbonyl stretch (C=O) at ~1680 cm⁻¹ and N-H bend at ~1540 cm⁻¹ .
- ¹³C NMR: Carbamoyl carbonyl resonance at ~165 ppm .
Advanced: What mechanistic insights explain its moderate antifungal activity?
Methodological Answer:
- Membrane Permeability: Fluorine’s lipophilicity enhances fungal cell wall penetration, but Cl substituents may reduce it. Test via logP measurements (shake-flask method) .
- Target Inhibition: Screen against fungal enzymes (e.g., CYP51) using fluorogenic substrates. Compare IC₅₀ with fluconazole .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
